molecular formula C20H17ClN4O3S B2671195 5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 396721-74-7

5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2671195
CAS No.: 396721-74-7
M. Wt: 428.89
InChI Key: LDLLXFLWJJVTIG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a synthetic chemical compound with the molecular formula C₂₁H₁₇ClN₄O₃S and an average molecular mass of 440.90 g/mol. This benzamide derivative features a complex structure incorporating a thieno[3,4-c]pyrazole core, a 3,5-dimethylphenyl group, and nitro- and chloro- substituents. This specific structural motif suggests potential application as a key intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Its high molecular complexity makes it a valuable scaffold for constructing targeted libraries for biological screening. The precise mechanism of action is dependent on the specific research context but may involve interactions with enzymatic targets. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-11-5-12(2)7-14(6-11)24-19(16-9-29-10-17(16)23-24)22-20(26)15-8-13(21)3-4-18(15)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLLXFLWJJVTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a thieno[3,4-c]pyrazole moiety linked to a 2-nitrobenzamide group, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of 418.89 g/mol. The structural complexity arises from the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds with pyrazole frameworks exhibit significant anticancer properties. Pyrazoles have been reported to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that substituted pyrazoles can exhibit IC50 values in the low micromolar range against different cancer cell lines, indicating potent activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHCT-1166.2
Compound BT47D27.3

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of pyrazole derivatives. The compound may demonstrate activity against various pathogens due to its ability to disrupt microbial cellular processes. For example, certain pyrazole compounds have shown effectiveness against both bacterial and fungal strains .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogen TypeMIC (µg/mL)Reference
Compound CBacteria15
Compound DFungi10

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

A recent study explored the efficacy of similar pyrazole compounds in treating colon carcinoma models. The results indicated that these compounds significantly reduced tumor size and improved survival rates compared to controls . Another investigation highlighted the anti-inflammatory effects observed in animal models treated with pyrazole derivatives, showing reduced edema and inflammatory cytokine levels .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity:
Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown effectiveness against various bacterial strains. The presence of chlorine and nitro groups in the structure may contribute to enhanced activity by affecting the compound's interaction with microbial cell membranes .

2. Anti-inflammatory Effects:
Research indicates that compounds related to 5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide exhibit anti-inflammatory properties. In vivo studies using animal models demonstrated that these compounds can significantly reduce inflammation markers in carrageenan-induced edema models. The anti-inflammatory activity was measured using standard protocols like the hot-plate test and tail-flick test .

3. Analgesic Properties:
The analgesic potential of this compound has been explored through various pharmacological assays. In particular, studies have noted that related compounds can inhibit pain responses effectively in animal models, suggesting a mechanism that may involve modulation of pain pathways or inflammatory mediators .

Case Study 1: Synthesis and Characterization

A study published in The EuroBiotech Journal detailed the synthesis of thieno[3,4-c]pyrazole derivatives and their biological evaluation. The synthesized compounds were characterized using IR, NMR, and mass spectrometry techniques to confirm their structures. The study highlighted the promising anti-inflammatory and analgesic activities observed in animal models when tested against standard drugs like indomethacin .

Case Study 2: Structure-Activity Relationship

Another research article focused on the structure-activity relationship (SAR) of thieno[3,4-c]pyrazole derivatives. By modifying substituents on the pyrazole ring and evaluating their biological activities against specific targets (e.g., COX enzymes), researchers were able to establish correlations between chemical structure and biological efficacy. This kind of analysis is crucial for optimizing drug candidates for further development .

Activity Effectiveness Reference
AntimicrobialSignificant
Anti-inflammatoryHigh ,
AnalgesicModerate ,

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthesis trends.

Structural Analogues

Key analogues include:

5-Chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide (): Differs in the phenyl substituent (4-fluoro vs. 3,5-dimethyl).

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (): Features a 3-chlorophenyl group and 2-fluorobenzamide.

Pyrazole-carboxamide derivatives (): Non-thienopyrazole compounds with variable aryl/heteroaryl substituents.

Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s 3,5-dimethylphenyl group (electron-donating) increases lipophilicity compared to 4-fluorophenyl (electron-withdrawing) in ’s analogue. Methyl groups may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects :

    • The 3,5-dimethyl substitution creates steric hindrance, which may influence binding affinity compared to smaller substituents (e.g., 4-fluoro or 3-chloro).
Physicochemical Properties
Compound Substituents (Thienopyrazole/Benzamide) Molecular Weight* Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ)
Target Compound 3,5-dimethylphenyl / 5-Cl, 2-NO₂ ~485.9† Not reported Not reported Not available
Analogue (4-fluorophenyl) 4-F / 5-Cl, 2-NO₂ ~457.8† Not reported Not reported Not available
Compound 3-Cl / 2-F 412.84‡ Not reported Not reported Not available
: 3a (phenyl / 5-Cl) Phenyl / 5-Cl, 3-CH₃ 402.8 133–135 68 δ 8.12 (s, 1H), 2.66 (s, 3H)
: 3d (4-fluorophenyl / 5-Cl) 4-F / 5-Cl, 3-CH₃ 421.0 181–183 71 δ 8.12 (s, 1H), 2.66 (s, 3H)

*Calculated based on molecular formulas; †Estimated using PubChem tools; ‡From .

Trends :

  • Melting Points : Electron-withdrawing substituents (e.g., 4-F in ’s 3d) correlate with higher melting points (181–183°C) compared to electron-donating groups (e.g., 3a: 133–135°C). The target’s 3,5-dimethyl groups may lower its melting point relative to fluorinated analogues.
  • Synthesis Yields : Coupling reactions for similar compounds () yield 62–71%, suggesting moderate efficiency. The target’s synthesis may follow comparable trends.
Spectral and Analytical Data
  • ¹H-NMR : Aromatic proton signals (δ 7.2–8.1) and methyl groups (δ ~2.6) dominate in analogues (). The target’s 3,5-dimethyl groups would likely produce distinct splitting patterns.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) in compounds align with calculated values (e.g., 3a: 403.1 vs. 402.8 calc.), indicating reliable characterization methods.

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